molecular formula C19H19N3O5S B2933240 Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate CAS No. 923216-50-6

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2933240
CAS No.: 923216-50-6
M. Wt: 401.44
InChI Key: JYQBSMTVCVGOFT-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate is a complex heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Key structural elements include:

  • Thienopyridine backbone: A thiophene ring fused to a pyridine ring at the [2,3-b] position.
  • Substituents: 3-Amino and 6-methyl groups on the thienopyridine moiety. A carboxamido linkage connecting the thienopyridine to a 4,5-dimethoxybenzoate ester.

Properties

IUPAC Name

methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-9-5-6-10-15(20)16(28-18(10)21-9)17(23)22-12-8-14(26-3)13(25-2)7-11(12)19(24)27-4/h5-8H,20H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQBSMTVCVGOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-b]pyridine structure One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the field of oncology.

  • Industry: It is used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents / Functional Groups
Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate Thieno[2,3-b]pyridine 3-Amino, 6-methyl, carboxamido, 4,5-dimethoxybenzoate ester
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 5-Methylfuran, trimethylbenzylidene, nitrile
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 5-Methylfuran, cyanobenzylidene, nitrile
6,11-Dihydro-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile, ketone
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine () Imidazo[4,5-b]pyridine Amino, methyl, phenyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-pyridin-3-amine () Pyridine 2-Methoxy, benzodioxin, dimethylaminomethylphenyl

Key Observations :

  • The target compound and derivatives (11a, 11b, 12) share fused heterocyclic cores but differ in substituents. Nitriles and methylfurans in compounds contrast with the target’s carboxamido and dimethoxybenzoate groups.
  • Imidazo[4,5-b]pyridines () are structurally distinct but highlight the role of heterocyclic amines in mutagenicity and carcinogenicity .
  • The compound demonstrates pyridine-based diversity but lacks fused rings, emphasizing substituent-driven property modulation .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight Notable Spectral Data (IR, NMR)
Target Compound C21H20N4O5S 464.47 g/mol Expected IR: NH2 (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹). NMR: Methoxy (δ3.7–3.9), aromatic protons
11a C20H10N4O3S 386.37 g/mol IR: NH (3436 cm⁻¹), CN (2219 cm⁻¹). NMR: 3 CH3 (δ2.37), =CH (δ7.94)
11b C22H17N3O3S 403.45 g/mol IR: NH (3423 cm⁻¹), CN (2209 cm⁻¹). NMR: ArH (δ6.67, 7.41)
12 C17H10N4O3 318.29 g/mol IR: NH (3217 cm⁻¹), CN (2220 cm⁻¹). NMR: CH3 (δ2.34), NH (δ9.59)
Compound C23H25N3O3 391.46 g/mol SMILES indicates methoxy (δ~3.8), benzodioxin (δ6.2–6.8), dimethylamino (δ2.2–2.5)

Key Observations :

  • The target compound’s higher molecular weight (464.47 g/mol) reflects its bulky dimethoxybenzoate group, which may reduce solubility compared to nitrile-containing analogs (e.g., 11a: 386.37 g/mol).
  • Spectral differences (e.g., absence of nitrile peaks in the target vs. compounds) highlight functional group variations.

Biological Activity

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 193400-52-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 3-amino-6-methylthieno[2,3-b]pyridine derivatives. The process includes the formation of the carboxamide linkage and methoxy substitution on the benzoate moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds in the thieno[2,3-b]pyridine family. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown significant activity against various pathogens:
    • Pseudomonas aeruginosa : MIC values as low as 0.21 µM were reported for structurally related compounds.
    • Escherichia coli : Comparable MIC values indicate potent antibacterial effects.

The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and MurD enzyme, critical for bacterial cell wall synthesis and DNA replication.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Notably:

  • Compounds in this class exhibited varying degrees of cytotoxicity, with some showing lower toxicity profiles than established drugs like ciprofloxacin.
  • The IC50_{50} values for these compounds suggest a favorable therapeutic index for further development.

Case Studies and Research Findings

  • Study on Antifungal Activity : A study evaluated the antifungal properties of thieno[2,3-b]pyridines against Candida species. The results indicated that certain derivatives had significant antifungal activity with MIC values ranging from 0.83 µM to higher concentrations depending on the specific strain tested.
  • Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to target proteins involved in microbial resistance mechanisms. Binding energies comparable to standard antibiotics suggest a promising lead for drug development.

Comparative Analysis of Related Compounds

Compound NameMolecular WeightAntimicrobial Activity (MIC)Cytotoxicity (IC50_{50})
Compound A350.39 g/mol0.21 µM (P. aeruginosa)>100 µM (HaCat)
Compound B222.26 g/mol0.83 µM (C. albicans)>50 µM (BALB/c 3T3)
Compound C208.24 g/molVariable>75 µM

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